molecular formula C8H13ClO B14442597 4-Pentenal, 2-(3-chloropropyl)- CAS No. 79228-14-1

4-Pentenal, 2-(3-chloropropyl)-

Cat. No.: B14442597
CAS No.: 79228-14-1
M. Wt: 160.64 g/mol
InChI Key: DPVHNIXDEVQWCP-UHFFFAOYSA-N
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Description

4-Pentenal, 2-(3-chloropropyl)- is an organic compound that belongs to the class of aldehydes It features a carbonyl group (C=O) bonded to a hydrogen atom and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentenal, 2-(3-chloropropyl)- can be synthesized through the rearrangement of allyl alkenyl ethers. This process involves the acid-catalyzed elimination of allyl alcohol from aldehyde diallyl acetals . The reaction conditions typically include the use of strong acids as catalysts and controlled temperatures to facilitate the rearrangement.

Industrial Production Methods

While specific industrial production methods for 4-Pentenal, 2-(3-chloropropyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pentenal, 2-(3-chloropropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentenal, 2-(3-chloropropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentenal, 2-(3-chloropropyl)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The 3-chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Pentenal: Similar structure but lacks the 3-chloropropyl group.

    3-Chloropropanal: Contains the 3-chloropropyl group but lacks the pentenal structure.

    Pentanal: A simple aldehyde without the additional functional groups.

Properties

CAS No.

79228-14-1

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-(3-chloropropyl)pent-4-enal

InChI

InChI=1S/C8H13ClO/c1-2-4-8(7-10)5-3-6-9/h2,7-8H,1,3-6H2

InChI Key

DPVHNIXDEVQWCP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCCl)C=O

Origin of Product

United States

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